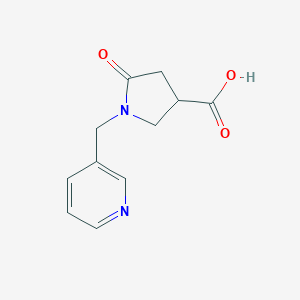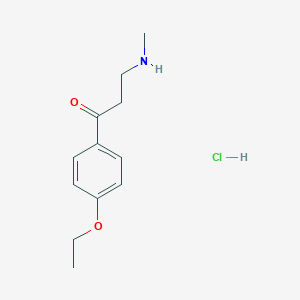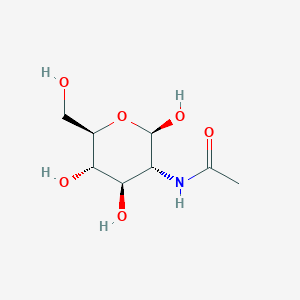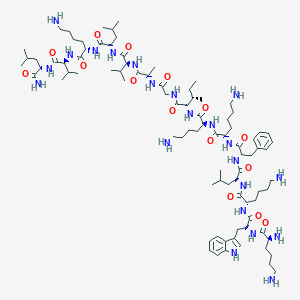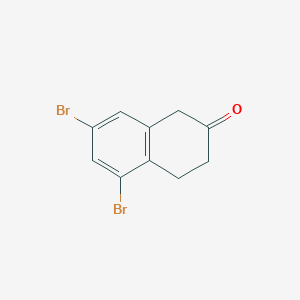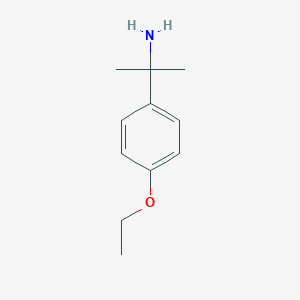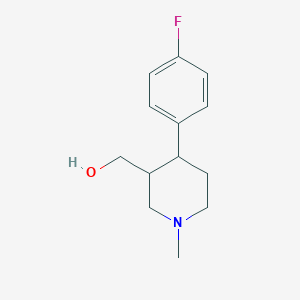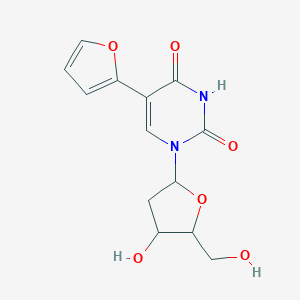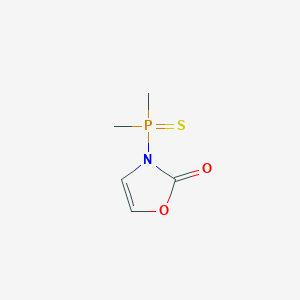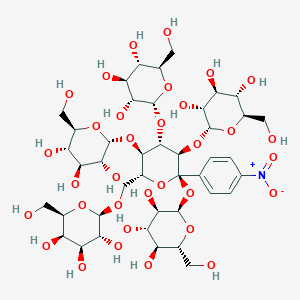
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is a complex carbohydrate that has been extensively studied for its biochemical and physiological effects. This compound is commonly used in laboratory experiments to investigate the mechanisms of action of various enzymes and to explore the potential applications of complex carbohydrates in medicine and biotechnology.
Mechanism Of Action
The mechanism of action of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the hydrolysis of the glycosidic bond between the galactose residue and the maltopentaose substrate. This reaction is catalyzed by glycosidase enzymes, which cleave the bond and release the galactose molecule. The resulting product is 4-nitrophenyl-beta-D-galactopyranoside, which can be detected using spectrophotometric methods.
Biochemical And Physiological Effects
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective substrate for the measurement of glycosidase activity in biological samples. Additionally, 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been used to investigate the role of complex carbohydrates in various biological processes, including cell adhesion and signaling.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in laboratory experiments is its high sensitivity to glycosidase activity. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for research on 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside. One area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more versatile for use in different experimental settings. Additionally, researchers could investigate the potential applications of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in medicine and biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Finally, further studies could be conducted to elucidate the mechanisms of action of glycosidases and the role of complex carbohydrates in biological processes.
Synthesis Methods
The synthesis of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the enzymatic glycosylation of maltopentaose with galactose. This reaction is catalyzed by the enzyme beta-galactosidase, which transfers the galactose residue from a donor molecule to the maltopentaose substrate. The resulting compound is then treated with 4-nitrophenyl-beta-D-galactopyranoside to form the final product.
Scientific Research Applications
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has numerous applications in scientific research. One of the most common uses of this compound is in the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside as a substrate, researchers can investigate the activity and specificity of various glycosidases.
properties
CAS RN |
140694-63-9 |
|---|---|
Product Name |
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside |
Molecular Formula |
C42H65NO33 |
Molecular Weight |
1112 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
PCADUOFTAUWLRD-OQPKCWLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Other CAS RN |
140694-63-9 |
synonyms |
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside LG5PI p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
